Product packaging for LY-411575 isomer 2(Cat. No.:)

LY-411575 isomer 2

Cat. No.: B1191685
M. Wt: 479.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Gamma-Secretase Complex Architecture and Proteolytic Functions

Gamma-secretase is a multi-subunit protease complex embedded within the cell membrane. wikipedia.org Its primary role is to cleave single-pass transmembrane proteins within their transmembrane domain, a process known as intramembrane proteolysis. wikipedia.orgnih.gov The core of the gamma-secretase complex consists of four key proteins: Presenilin (PSEN), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2). wikipedia.orgcurtin.edu.aupnas.org Presenilin forms the catalytic core of the complex, containing two essential aspartate residues that are critical for its proteolytic activity. nih.govmdpi.com

The assembly of these four components is a prerequisite for the enzyme's activity. pnas.org This complex machinery is responsible for processing over 150 different substrate proteins, highlighting its central role in cellular function. mdpi.comnih.gov One of its most studied substrates is the amyloid precursor protein (APP). wikipedia.org The cleavage of APP by gamma-secretase, along with beta-secretase, leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. wikipedia.orgcurtin.edu.au Beyond APP, gamma-secretase is crucial for the processing of other important proteins like Notch receptors, which are vital for cell-cell communication and differentiation. mdpi.comnih.gov

Conceptual Framework of Gamma-Secretase Inhibitors as Chemical Probes

Gamma-secretase inhibitors (GSIs) are small molecules designed to block the activity of the gamma-secretase complex. mdpi.comresearchgate.net In chemical biology, these inhibitors serve as powerful chemical probes to dissect the enzyme's function and its role in various biological pathways. mdpi.comnih.gov By inhibiting the enzyme, researchers can study the consequences of blocked substrate cleavage, providing insights into the normal physiological roles of gamma-secretase and its substrates. tandfonline.com

The development of GSIs has been instrumental in confirming that presenilin is the catalytic component of the gamma-secretase complex. mdpi.com Furthermore, these chemical probes have been essential in exploring the therapeutic potential of targeting gamma-secretase. mdpi.comnih.gov The use of GSIs allows for the controlled modulation of gamma-secretase activity in cellular and animal models, enabling a detailed investigation of the downstream effects of inhibition. selleckchem.commedkoo.com

Introduction to LY-411575 as a Potent Gamma-Secretase Inhibitor in Research Contexts

LY-411575 is a highly potent, cell-permeable inhibitor of the gamma-secretase enzyme. medkoo.commedchemexpress.com It has been widely used in research to study the consequences of gamma-secretase inhibition. medkoo.comnih.govapexbt.com LY-411575 demonstrates its inhibitory effect by reducing the production of Aβ peptides and blocking the cleavage of Notch receptors. selleckchem.commedchemexpress.com Its potency is highlighted by its low nanomolar and even picomolar efficacy in both membrane-based and cell-based assays. selleckchem.commedchemexpress.combiorbyt.com

The chemical structure of LY-411575 has been a foundation for the design of other research tools and potential therapeutic agents. mdpi.comresearchgate.net Its ability to effectively block the processing of multiple gamma-secretase substrates has made it an invaluable tool for studying the broad biological functions of this enzyme. nih.govapexbt.com

InhibitorTargetIC50 (Membrane-based)IC50 (Cell-based)Notch Cleavage Inhibition (IC50)
LY-411575γ-secretase0.078 nM selleckchem.commedchemexpress.combiorbyt.com0.082 nM selleckchem.commedchemexpress.combiorbyt.com0.39 nM selleckchem.commedchemexpress.combiorbyt.com

Significance of Stereoisomeric Forms of LY-411575 in Mechanistic Studies

LY-411575 exists in multiple stereoisomeric forms, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms. nih.gov These isomers, including isomer 1, isomer 2, and isomer 3, have been synthesized and studied to understand the specific structural requirements for potent gamma-secretase inhibition. medchemexpress.commedchemexpress.commedchemexpress.com

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.48

SMILES

C[C@](/N=C(O)/[C@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C

Synonyms

(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Ly 411575 Isomer 2

Gamma-Secretase Inhibition Profile

LY-411575 is a non-competitive inhibitor that demonstrates potent activity against the gamma-secretase complex, an intramembrane aspartic protease crucial for the processing of various type-I transmembrane proteins. dovepress.commdpi.com

The inhibitory potency of LY-411575 against gamma-secretase has been quantified in multiple assay formats. In assays using membranes prepared from HEK293 cells expressing amyloid precursor protein (APP), the compound exhibits a half-maximal inhibitory concentration (IC50) of 0.078 nM. sigmaaldrich.comnih.govsigmaaldrich.comlarvol.com In cell-based assays, a similarly potent IC50 of 0.082 nM has been recorded for the inhibition of Aβ40 (amyloid-beta 40) production. sigmaaldrich.comnih.govsigmaaldrich.comlarvol.com

Table 1: Inhibitory Potency (IC50) of LY-411575 Against Gamma-Secretase

Assay Type Cell Line Substrate/Product Measured IC50 Value (nM) Reference
Membrane Assay HEK293 γ-secretase activity 0.078 nih.gov, sigmaaldrich.com, larvol.com

The gamma-secretase complex can incorporate one of two catalytic subunits, either presenilin-1 (PSEN1) or presenilin-2 (PSEN2). arvojournals.org Research using cell-based assays that separately measure the activity of the different gamma-secretase complexes has categorized LY-411575 as a "broad-spectrum" inhibitor. mdpi.com This classification indicates that the compound displays less than 10-fold selectivity between PSEN1- and PSEN2-containing gamma-secretase complexes, inhibiting them with similar, low nanomolar potencies. mdpi.com However, certain mutations in the PSEN1 gene have been shown to induce ineffectiveness of LY-411575. acs.org

In comparative studies, LY-411575's profile as a broad-spectrum inhibitor is similar to other well-characterized gamma-secretase inhibitors. mdpi.com Compounds such as RO-4929097, DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), and semagacestat (B1675699) also demonstrate low nanomolar potencies and exhibit minimal selectivity across the different gamma-secretase complexes. dovepress.commdpi.com This lack of selectivity is a common feature among this class of potent, non-competitive inhibitors. mdpi.com

Differential Inhibition Across Presenilin-1 (PSEN1) and Presenilin-2 (PSEN2) Gamma-Secretase Complexes

Notch Signaling Pathway Modulation

Beyond its effects on APP processing, LY-411575 is a potent modulator of the Notch signaling pathway, a critical pathway for cell-fate determination, differentiation, and proliferation. nih.govnih.gov This modulation occurs because gamma-secretase is also responsible for the essential S3 cleavage step that activates Notch receptors. mdpi.com

LY-411575 directly inhibits the S3 cleavage of the Notch receptor, which is the final proteolytic step required to release the Notch intracellular domain (NICD). mdpi.com The potency of this inhibition has been measured in HEK293 cells, where LY-411575 was found to block Notch S3 cleavage and subsequent NICD production with an IC50 of 0.39 nM. sigmaaldrich.comnih.govsigmaaldrich.com

Table 2: Inhibitory Potency (IC50) of LY-411575 Against Notch Signaling

Assay Type Cell Line Activity Measured IC50 Value (nM) Reference

By blocking S3 cleavage, LY-411575 prevents the generation and nuclear translocation of the NICD. mdpi.comlarvol.com This action effectively suppresses the downstream signaling cascade. A primary consequence of NICD inhibition is the altered expression of Notch target genes. nih.gov One of the most critical downstream target genes is HES1 (Hairy and Enhancer of Split-1). dovepress.comnih.gov Studies have consistently shown that treatment with LY-411575 leads to the potent suppression and inhibition of HES1 expression in various contexts, including in models of non-small cell lung cancer and osteoclast differentiation. sigmaaldrich.comnih.govsigmaaldrich.com For instance, research has demonstrated that LY-411575 suppresses osteoclast differentiation by inhibiting the Notch/HES1 pathway. nih.gov Similarly, in studies on developing inner ear cells, treatment with LY-411575 strongly repressed the expression of Notch target genes, including Hes1. biologists.com

Specific Inhibition of Notch Receptor S3 Cleavage

Amyloid Precursor Protein (APP) Processing Dynamics

LY-411575 is a potent γ-secretase inhibitor that directly influences the processing of the amyloid precursor protein (APP). selleckchem.com The amyloidogenic pathway of APP processing involves sequential cleavage by β-secretase and then γ-secretase. frontiersin.org This latter cleavage by the γ-secretase complex is the critical step that generates amyloid-beta (Aβ) peptides of varying lengths. cell-stress.com

Modulation of Amyloid-Beta (Aβ) Peptide Generation (e.g., Aβ40, Aβ42)

LY-411575 effectively reduces the production of amyloid-beta peptides by inhibiting the catalytic activity of γ-secretase. nih.gov Specifically, it has been shown to decrease the levels of both Aβ40 and the more aggregation-prone and pathogenic Aβ42. vulcanchem.comfrontiersin.org In vivo studies in transgenic mouse models of Alzheimer's disease demonstrated that oral administration of LY-411575 leads to a dose-dependent reduction of Aβ40 and Aβ42 in both plasma and the brain. selleckchem.comvulcanchem.com For instance, in young, pre-plaque transgenic CRND8 mice, LY-411575 reduced cortical Aβ40 with an ED50 of approximately 0.6 mg/kg. selleckchem.comvulcanchem.com This potent inhibition of Aβ generation underscores the compound's direct engagement with the γ-secretase complex and its ability to alter the downstream processing of APP. frontiersin.orgnih.gov The modification of earlier γ-secretase inhibitors like DAPT led to the development of the more potent LY-411575. frontiersin.org

Table 1: In Vitro Inhibitory Activity of LY-411575

Assay Type Target IC50
Membrane-based γ-secretase 0.078 nM
Cell-based γ-secretase 0.082 nM
Cell-based Notch Cleavage 0.39 nM

Data sourced from multiple studies. selleckchem.commedchemexpress.com

Impact on Accumulation of Amyloid Precursor Protein C-Terminal Fragments (APP-CTFs)

The inhibition of γ-secretase by compounds such as LY-411575 prevents the final cleavage of the membrane-bound C-terminal fragments of APP (APP-CTFs). frontiersin.orgcell-stress.com After APP is first cleaved by α-secretase or β-secretase, it leaves behind APP-CTFs known as C83 and C99, respectively. cell-stress.com The γ-secretase complex would normally cleave these fragments to produce Aβ peptides and the APP intracellular domain (AICD). frontiersin.org By blocking this cleavage, treatment with a γ-secretase inhibitor leads to the accumulation of these APP-CTF substrates within the cell membrane. nih.govresearchgate.net Studies analyzing APP metabolites following treatment with γ-secretase inhibitors, including LY-411575, have confirmed the accumulation of APP-CTFs using Western blot analysis. nih.gov This accumulation is a direct mechanistic consequence of inhibiting the downstream processing step catalyzed by γ-secretase.

Structural and Computational Insights into Ligand-Target Interactions

The development and understanding of γ-secretase inhibitors like LY-411575 have been advanced through structural and computational methods. These approaches provide insight into how these small molecules interact with the large, multi-subunit γ-secretase complex.

Ligand-Based Design Approaches for Gamma-Secretase Inhibitors

The design of many γ-secretase inhibitors has utilized ligand-based approaches, building upon the scaffolds of earlier compounds. nih.gov LY-411575 itself was developed through the modification of a dipeptide analogue called DAPT, where C-terminal modifications with benzodiazepine-like moieties led to highly potent inhibitors. nih.gov Computer-Aided Drug Design (CADD), including ligand-based drug design (LBDD), has been instrumental in the development of inhibitors for various biological targets in Alzheimer's disease, including γ-secretase. researchgate.net These computational techniques help in the rational design of novel and safe drug candidates by modeling the interactions between a ligand and its target protein. nih.govresearchgate.net For instance, carbamate (B1207046) derivatives of the dibenzazepinone scaffold of LY-411575 were designed to create potent and metabolically stable γ-secretase inhibitors. acs.org

Cellular Research Investigations of Ly 411575 Isomer 2

Effects on Cell Fate and Homeostasis

LY-411575 and its isomers are recognized for their ability to influence fundamental cellular processes such as cell cycle progression and apoptosis. caymanchem.com As a γ-secretase inhibitor, its mechanism of action is primarily linked to the inhibition of the Notch signaling pathway, which is crucial for cell proliferation, differentiation, and survival. caymanchem.comfrontiersin.org

Mechanisms of Cell Cycle Arrest

Research has demonstrated that inhibition of γ-secretase can lead to cell cycle arrest. nih.gov Specifically, treatment with a γ-secretase inhibitor has been shown to induce G2/M growth arrest in certain cell lines. medchemexpress.com This phase of the cell cycle is a critical checkpoint before cells divide. The arrest is often associated with changes in the expression of key cell cycle regulators. For instance, in some cancer cell models, γ-secretase inhibition has led to the upregulation of p53 and p21, proteins known to halt cell division in response to DNA damage, potentially leading to the abrogation of anti-apoptotic mechanisms. nih.gov

Induction of Apoptotic Pathways in Specific Cellular Models

LY-411575 has been shown to induce apoptosis, or programmed cell death, in various cellular models. caymanchem.comselleckchem.com By blocking Notch activation, LY-411575 can trigger apoptosis in primary and immortalized Kaposi's sarcoma (KS) cells. medchemexpress.comcaymanchem.com The Notch signaling pathway plays a significant role in tumorigenesis, and its deregulation can be a key factor in cancer development. nih.gov The induction of apoptosis by LY-411575 is a key area of interest in cancer research. researchgate.net

Table 1: Effect of γ-Secretase Inhibition on Apoptotic Markers

Cell Line Treatment Observed Effect Reference
Breast Cancer Cells GSI1 (γ-secretase inhibitor) Dose-dependent downregulation of Bcl-2, Bax, Bad, and XIAP nih.gov
Kaposi's Sarcoma Cells LY-411575 Induction of apoptosis caymanchem.com

Attenuation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis and fibrosis. nih.gov Studies have shown that LY-411575 can significantly attenuate EMT by inhibiting Notch signaling activation. medchemexpress.com In the context of triple-negative breast cancer cells, combining the histone deacetylase inhibitor SAHA with LY-411575 has been observed to reduce the migratory properties of the cancer cells. nih.gov This is significant because a hallmark of EMT is the loss of E-cadherin, an epithelial marker. nih.gov While one study showed that LY-411575 alone decreased E-cadherin expression in one cell line, combination therapy with SAHA resulted in its overexpression, suggesting a complex regulatory mechanism. nih.gov

Impact on Cellular Differentiation and Development

The influence of LY-411575 extends to the differentiation of specialized cell types, particularly those involved in bone remodeling.

Modulation of Osteoclast Differentiation and Bone Resorption

Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to osteolytic bone diseases. nih.gov The Notch signaling pathway plays a substantial role in osteoclast differentiation and function. nih.gov Research has demonstrated that LY-411575 potently suppresses osteoclast differentiation, the expression of genes specific to osteoclasts, and bone resorption in vitro. nih.gov This suppression is achieved by inhibiting the Notch/HES1/MAPK (ERK and p38)/Akt-mediated induction of NFATc1, a master regulator of osteoclast differentiation. nih.govkoreamed.org

Table 2: Impact of LY-411575 on Osteoclastogenesis

Parameter Effect of LY-411575 Signaling Pathway Implicated Reference
Osteoclast Differentiation Suppression Notch/HES1/MAPK/Akt/NFATc1 nih.gov
Osteoclast-Specific Gene Expression Suppression Notch/HES1/MAPK/Akt/NFATc1 nih.gov
Bone Resorption Suppression Notch/HES1/MAPK/Akt/NFATc1 nih.gov

Influence on Osteoblast Differentiation of Human Skeletal (Mesenchymal) Stem Cells

In contrast to its effect on osteoclasts, LY-411575 has been found to inhibit the differentiation of human bone marrow skeletal (mesenchymal) stem cells (hBMSCs) into osteoblasts, the cells responsible for bone formation. nih.govnih.gov This inhibitory effect is demonstrated by reduced alkaline phosphatase (ALP) activity, decreased formation of a mineralized matrix, and lower expression of osteoblast-specific genes. nih.gov Global gene expression analysis of hBMSCs treated with LY-411575 revealed alterations in multiple signaling pathways known to influence osteoblast differentiation, including focal adhesion, insulin (B600854), TGFβ, and IL6 signaling, in addition to the expected changes in Notch target genes. nih.govnih.gov

Table 3: Effect of LY-411575 on Osteoblast Differentiation of hBMSCs

Parameter Effect of LY-411575 (3.0 μM) Method of Measurement Reference
Mineralized Matrix Formation Inhibition Alizarin Red Staining nih.gov
ALP Gene Expression Decrease Quantitative RT-PCR nih.gov
COL1A1 Gene Expression Decrease Quantitative RT-PCR nih.gov
ON Gene Expression Decrease Quantitative RT-PCR nih.gov
RUNX2 Gene Expression Decrease Quantitative RT-PCR nih.gov

Role in Auditory Hair Cell Generation and Prosensory Cell Differentiation

The development of auditory hair cells is a complex process involving the differentiation of prosensory epithelial cells into either hair cells or supporting cells. This process is largely regulated by Notch signaling, which acts as a mechanism of lateral inhibition, preventing all prosensory cells from becoming hair cells. google.com LY-411575, a potent γ-secretase inhibitor, and by extension its isomer, targets this pathway. By inhibiting Notch signaling, LY-411575 has been shown to induce the generation of new hair cells. researchgate.netnih.gov

In preclinical studies, the inhibition of Notch signaling by LY-411575 led to the transdifferentiation of supporting cells into hair cells. nih.gov This was demonstrated in studies on neonatal organ of Corti explants, where treatment with LY-411575 increased the number of myosin VIIa-positive cells, which are specific markers for hair cells. nih.gov The newly formed cells also exhibited stereociliary bundles, a key structural feature of functional hair cells. nih.gov This suggests a potential therapeutic application for hearing loss caused by the irreversible damage of hair cells.

Further research has confirmed that the generation of these new hair cells is a result of an increase in the level of the bHLH transcription factor, Atoh1, following the inhibition of Notch signaling. nih.gov In cochlear organoid cultures, γ-secretase inhibitors like LY-411575 are used to promote hair cell differentiation. nih.gov

Table 1: Effect of LY-411575 on Auditory Hair Cell Generation

Model System Outcome of LY-411575 Treatment Key Findings
Neonatal Math1-nGFP reporter mice utricular spheres Increased hair cell differentiation LY411575 showed the highest potency among four tested γ-secretase inhibitors. nih.gov
Neonatal organ of Corti explants Increased number of myosin VIIa-positive cells An increase of 30 cells/100 μm in the outer hair cell region compared to control. nih.gov
Noise-damaged mouse cochlea (in vivo) Increased outer hair cell numbers and hearing recovery New hair cells possessed stereociliary bundles. nih.gov
Mos-iCsp3 organ of Corti Increased myosin VIIa-positive cells, decreased Sox2-positive cells Suggests transdifferentiation of supporting cells into hair cells. nih.gov
Cochlear organoids Induction of hair cell gene expression Used in combination with CHIR99021 to activate Wnt signaling for hair cell differentiation. nih.gov

Interplay with Intracellular Signaling Networks

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 pathways, are crucial in controlling cell fate decisions like proliferation, differentiation, and apoptosis. frontiersin.org The Akt pathway is another key signaling network involved in cell survival. The interplay between these pathways is complex and can determine cellular outcomes.

In various cellular contexts, the ERK pathway is generally considered to promote survival, while the stress-activated p38 and JNK pathways are often pro-apoptotic. uoa.gr Crosstalk between these pathways is critical. For instance, p38 can suppress ERK activity, thereby promoting apoptosis. uoa.gr The activation of the p38 MAPK pathway can occur in response to a variety of cellular stresses and inflammatory cytokines. uoa.gr

In the context of cancer cells, the dysregulation of these pathways is a common feature. For example, in prostate cancer cells, the ERK and p38 MAPK pathways have been implicated in the regulation of autophagy. mdpi.com The PI3K/AKT/mTOR pathway is also a key regulator of this process. mdpi.com The specific role of LY-411575 isomer 2 in directly modulating the crosstalk between these specific pathways has not been extensively detailed in the provided context. However, given its role as a Notch inhibitor, which can influence cell fate, it is plausible that it could indirectly affect these signaling networks.

Global gene expression profiling is a powerful tool to understand the widespread molecular changes induced by a compound. d-nb.info Such analyses can reveal alterations in various signaling pathways, including those related to focal adhesion, insulin signaling, TGFβ, and IL6.

Studies on non-atherosclerotic arterial tissue from patients with type 2 diabetes have used this approach to identify dysregulated gene networks associated with vascular cell functions, insulin signaling, and matrix remodeling. d-nb.info Similarly, gene expression profiling in subcutaneous adipose tissue has revealed significant changes in immune-related processes and amino/proteo-glycan metabolism following bariatric surgery. jomes.org

In the context of specific cell types, global microarray gene expression profiles have been used to compare different enteroendocrine cell subtypes with pancreatic β-cells, revealing similarities and differences in gene expression, particularly in genes related to insulin secretion and key transcription factors. plos.org While direct global gene expression studies detailing the effects of this compound on pathways like focal adhesion, insulin, TGFβ, and IL6 are not specified in the provided information, it is a logical area for future investigation to understand its broader cellular impacts.

Preclinical in Vivo Research Applications and Biological Readouts of Ly 411575

Investigation in Genetically Engineered Mouse Models

Dynamics of Amyloid-Beta Turnover and Deposition in APP Transgenic Mice

Preclinical studies using APP transgenic mouse models, such as TgCRND8 and Tg2576 mice, have investigated the effects of LY-411575 on amyloid-beta (Aβ) peptide production, turnover, and deposition. Administration of LY-411575 has been shown to decrease levels of both Aβ40 and Aβ42 in the brain, cerebrospinal fluid (CSF), and plasma of these models. alzforum.orgnih.govcapes.gov.brapexbt.comoup.comnih.govresearchgate.netresearchgate.net

Studies in pre-plaque mice distinguished different pools of Aβ in the brain with varying turnover rates. A detergent-soluble pool of Aβ exhibited rapid turnover, with half-lives estimated at 0.7 hours for Aβ40 and 1.7 hours for Aβ42. nih.gov In contrast, a less soluble pool of Aβ was found to be much more stable. nih.gov Changes in CSF Aβ levels were observed to reflect the dynamics of the soluble brain Aβ pool, while plasma Aβ demonstrated a more rapid turnover. nih.govresearchgate.net

In these models, LY-411575 treatment led to the differential accumulation of APP C-terminal fragments (CTFs). nih.gov The half-lives for γ-secretase degradation were estimated to be 0.4 hours for C99 and 0.1 hours for C83. nih.gov Different APP transgenic lines showed similar responses to γ-secretase inhibition by LY-411575, regardless of the specific familial Alzheimer's disease mutations present in APP. nih.gov Amyloid deposition in these models was observed to initiate with Aβ42, while Aβ38 and Aβ40 continued to turn over. nih.gov

Acute administration of LY-411575 demonstrated dose-dependent reductions in Aβ1-40 and Aβ1-42 in the CSF and brain of Tg2576 mice. researchgate.netresearchgate.net Plasma Aβ levels showed a more complex response, with an increase at lower doses followed by a dose-dependent reduction at higher doses. researchgate.net The time courses for Aβ reduction and subsequent recovery varied across different tissues; maximal declines were typically seen within 3 hours in CSF and plasma, but not until 9 hours in the brain. researchgate.net Recovery of Aβ levels was underway in the CSF by 9 hours and nearly complete in all tissues by 24 hours. researchgate.net Chronic treatment over several days not only sustained the reduction in Aβ across tissues but also augmented the efficacy in the brain and plasma. researchgate.net

Table 1: Estimated Half-Lives of Aβ and APP CTFs in Pre-plaque Transgenic Mice Following LY-411575 Treatment nih.gov

SubstancePool/FragmentEstimated Half-Life (hours)
Aβ40Soluble Brain0.7
Aβ42Soluble Brain1.7
Less SolubleMuch more stable
APP CTF (C99)N/A0.4
APP CTF (C83)N/A0.1

Suppression of Lipopolysaccharide-Induced Calvarial Osteolysis in Mice

Research has indicated that LY-411575 can suppress lipopolysaccharide (LPS)-induced calvarial osteolysis in mice. researchgate.netfrontiersin.orgorcid.orgdntb.gov.uanih.gov This effect is associated with the compound's ability to inhibit osteoclastogenesis, the process of osteoclast differentiation. researchgate.netfrontiersin.org In vitro studies showed that LY-411575 potently suppressed osteoclast differentiation, the expression of osteoclast-specific genes, and bone resorption. researchgate.net This suppression was found to occur via the inhibition of the Notch/HES1/MAPK (ERK and p38)/Akt-mediated NFATc1 induction pathway. researchgate.net Consistent with the in vitro findings, LY-411575 demonstrated protective effects against LPS-induced bone destruction in the calvaria of mice in vivo. researchgate.net

Impact on Developmental and Physiological Processes in Animal Models

Studies on Auditory Hair Cell Restoration in Mouse Models

LY-411575 has been investigated for its potential in promoting auditory hair cell regeneration in mouse models, particularly in the context of noise-induced hearing loss. nih.govmdpi.com As a γ-secretase inhibitor, LY-411575 inhibits the Notch signaling pathway, which is known to suppress hair cell formation. nih.gov By inhibiting Notch, LY-411575 can lead to the upregulation of Atoh1, a transcription factor essential for hair cell development.

Studies involving the local delivery of LY-411575 into the inner ear of mice with noise-induced hearing loss have shown promising results. mdpi.com Treatment resulted in an increase in the number of hair cells, which appeared to originate from supporting cells through transdifferentiation. nih.gov Furthermore, these studies reported improvements in auditory function, as indicated by recovery in auditory brain stem response (ABR) thresholds, particularly at lower frequencies. mdpi.com In vitro studies using inner ear spheres from neonatal mice also demonstrated that LY-411575 was potent in inducing hair cell differentiation. nih.gov

Table 2: Effects of LY-411575 on Hair Cell Induction In Vitro nih.gov

Treatment GroupRelative Ratio of Myosin VIIa+ Cells (vs. DMSO Control)
LY-4115751.5 to 2.5 fold above control

Pharmacodynamic and Mechanistic Biomarker Assessment in Preclinical Studies

Preclinical studies with LY-411575 have involved the assessment of various pharmacodynamic and mechanistic biomarkers to understand its effects and the pathways it influences. In APP transgenic mice, the primary pharmacodynamic readout has been the measurement of Aβ levels in brain tissue, CSF, and plasma, which directly reflects the inhibition of γ-secretase activity on APP processing. alzforum.orgnih.govcapes.gov.brapexbt.comoup.comnih.govresearchgate.netresearchgate.net The accumulation of APP CTFs also serves as a pharmacodynamic marker of γ-secretase inhibition. nih.gov

Mechanistic insights and biomarkers are derived from the compound's effects on other γ-secretase substrates, most notably Notch. Inhibition of Notch signaling by LY-411575 leads to observable biological consequences that function as mechanistic biomarkers. These include alterations in lymphocyte development, such as decreased thymic cellularity and impaired differentiation stages of thymocytes and B cells. alzforum.orgnih.govcapes.gov.brapexbt.comoup.comnih.gov Changes in intestinal morphology, specifically increased goblet cell number and altered tissue structure, are also recognized mechanistic biomarkers of Notch inhibition by LY-411575. alzforum.orgnih.govcapes.gov.br In the context of osteolysis and hair cell regeneration, the effects of LY-411575 are also mediated through Notch inhibition, with downstream markers including the expression of genes involved in osteoclast differentiation (e.g., NFATc1) researchgate.net and the upregulation of Atoh1 in supporting cells nih.gov.

Table 3: Summary of Observed Biological Readouts and Associated Mechanisms of LY-411575 in Preclinical Studies

Biological ReadoutAssociated Mechanism (Primary)Preclinical Model(s)
Reduced Brain, CSF, and Plasma Aβ Levelsγ-secretase inhibition of APPAPP Transgenic Mice
Accumulation of APP CTFsγ-secretase inhibition of APPAPP Transgenic Mice
Decreased Thymic Cellularityγ-secretase inhibition of NotchMice
Impaired Thymocyte Differentiationγ-secretase inhibition of NotchMice
Altered Peripheral B Cell Maturationγ-secretase inhibition of NotchMice
Increased Intestinal Goblet Cell Numberγ-secretase inhibition of NotchMice
Suppression of LPS-induced Calvarial Osteolysisγ-secretase inhibition of NotchMice
Increased Auditory Hair Cell Numberγ-secretase inhibition of NotchMice, Guinea Pigs
Improvement in Auditory Brain Stem Response Thresholdsγ-secretase inhibition of NotchMice, Guinea Pigs

Measurement of Plasma and Brain Aβ Levels

A primary application of LY-411575 in preclinical in vivo research has been the investigation of its effects on amyloid-β (Aβ) peptide levels in plasma and brain tissue. Studies in various transgenic mouse models, including TgCRND8, Tg2576, and APP:PS1 mice, have consistently demonstrated that LY-411575 treatment leads to a reduction in both plasma and brain Aβ levels. alzforum.orgnih.govcapes.gov.brresearchgate.netnih.govresearchgate.net

For instance, chronic administration of LY-411575 to TgCRND8 mice robustly decreased brain and plasma Aβ40 and Aβ42 levels. capes.gov.br Similarly, in Tg2576 mice, oral administration of LY-411575 reduced brain Aβ40 levels and significantly decreased plasma Aβ40 levels. nih.gov In APP:PS1 mice with established amyloid pathology, LY-411575 treatment reduced soluble and insoluble Aβ40 and Aβ42 brain levels. nih.govresearchgate.net Plasma Aβ40 and Aβ42 levels were also reduced in APPswe/PS1dE9xYFP mice treated with LY-411575. researchgate.net

Quantitative data from some studies highlight the extent of these reductions. For example, a single oral dose of 10 mg/kg LY-411575 in TgCRND8 mice rapidly decreased plasma Aβ40, with the maximal effect observed within 1 hour. capes.gov.br Oral administration of 10 mg/kg/day to Tg2576 mice for 7 days reduced brain Aβ40 levels by approximately 65% and plasma Aβ40 by around 95%. nih.gov Continuous oral dosing at lower levels (1 mg/kg/day or 2.5 mg/kg/day) for two weeks in Tg2576 mice also resulted in significant reductions in brain and plasma Aβ40 levels. nih.gov

While LY-411575 effectively reduced Aβ production, studies in older APP:PS1 mice with existing plaques showed that while brain and plasma Aβ levels were reduced, there was no significant effect on the size of existing amyloid plaques over a three-week treatment period. nih.govresearchgate.net

Histological Examination of Tissues for Mechanistic Insights

Histological examination of various tissues has been conducted in preclinical studies using LY-411575 to gain mechanistic insights into its effects beyond Aβ reduction. Following treatment with LY-411575, histological analysis of tissues such as the brain, liver, kidney, lungs, heart, adrenal glands, and stomach often appeared normal. alzforum.orgcapes.gov.brnih.gov

However, notable histological changes have been observed in other tissues, particularly those where Notch signaling plays a critical role. Studies reported abnormal cellular architecture of the intestinal villi and goblet cell hyperplasia in the mucosa of mice treated with LY-411575. alzforum.orgcapes.gov.br Chronic treatment with LY-411575 also induced effects in the thymus and spleen, which are discussed further in the context of immune cell populations. capes.gov.br Additionally, severe skin abnormalities, including ulcers, dermatitis, nodules, and thickening of skin, as well as hyperproliferative skin lesions characterized by epidermal hyperplasia and follicular and epidermal inclusion cysts, were observed in mice treated with LY-411575 in one study. researchgate.net

Flow Cytometric Analysis of Immune Cell Populations

Flow cytometry has also been used in other research contexts involving LY-411575, such as investigating its impact on immune cells during fungal infection, where it did not show a difference in the number of CD4+ T cells or IFNγ+ CD4+ T cells in the lungs and lymph nodes at a specific time point. oup.com Furthermore, flow cytometry has been utilized in studies examining the effects of γ-secretase inhibitors, including LY-411575, on multiple myeloma cells and T-cell activation markers in co-culture systems. nih.gov

Synthesis and Stereochemical Characterization of Ly 411575 Isomer 2

Chemical Synthesis Methodologies

Synthetic routes to LY-411575 and its isomers often involve the construction of the dibenzo[b,d]azepin-6-one core and subsequent coupling with the difluoromandelic acid and alanine (B10760859) moieties. nih.govnih.gov The synthesis of LY-411575 from a mixture of four diastereomers has been achieved, highlighting the importance of separation techniques. nih.govnih.gov

Multigram Synthesis Approaches for Diastereoisomers

Multigram synthesis of LY-411575 and its diastereoisomers has been a goal to provide sufficient material for pharmacological studies. nih.govnih.gov One improved synthesis involved a microwave-assisted method for the synthesis of the seven-membered lactam core, (±)-(5,7-dihydro-6H-dibenz-[b,d]azepin-6-one). nih.govnih.govresearchgate.net This approach aimed to produce multigram quantities without relying on chiral chromatography in the initial steps. nih.govnih.gov The synthesis from racemic aminolactam intermediate coupled with Boc-(L)-alanine resulted in a mixture of two diastereomers that were difficult to separate by silica (B1680970) gel chromatography. nih.gov Further coupling with racemic 3,5-difluoromandelic acid led to a mixture of four diastereomers. nih.gov

Enantioselective Synthesis Strategies and Chiral Resolution Techniques

Achieving enantiomerically pure LY-411575 and its isomers requires specific strategies for chiral control. While initial syntheses might produce racemic mixtures or diastereomeric mixtures, chiral resolution techniques are crucial for obtaining individual stereoisomers. nih.govthieme-connect.comnih.govresearchgate.net

Chiral resolution of intermediates, such as the racemic lactam amine, has been attempted using methods like crystallization from diastereomeric salts with optically pure acids (e.g., tartaric acid, mandelic acid). nih.gov Converting the racemic amine to diastereomeric amides has also been explored. nih.gov

Enantioselective synthesis approaches have been developed for key precursors. For instance, an enantioselective synthesis of α-oxy amides, a structural feature present in LY-411575, has been achieved via a sequence involving asymmetric Henry addition and Umpolung Amide Synthesis. thieme-connect.comnih.gov This method allowed the preparation of a mandelamide precursor in good yield and high enantiomeric excess (ee). thieme-connect.comnih.gov

Crystallization-induced dynamic resolution (CIDR) has been reported for the enantioselective synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a crucial scaffold for γ-secretase inhibitors like LY-411575. researchgate.net This technique utilized a chiral resolving agent and a racemization catalyst to afford the desired enantiomer in good yield and high enantiomeric excess. researchgate.net Another improved synthesis of this aminolactam involved selective crystallization of epimeric menthylcarbamates for the resolution step. researchgate.net

While preparative chiral HPLC was reported for separating diastereomers in small-scale preparations, it presented limitations for larger batches in some synthesis routes. nih.gov Simple flash silica gel chromatography was found to be effective in isolating pure LY-411575 from a mixture of four diastereomers in one reported multigram synthesis. nih.govnih.gov

Advanced Synthetic Reactions for Analog Generation

Advanced synthetic methodologies have been applied not only to the synthesis of LY-411575 itself but also to the generation of its analogues. The intramolecular Staudinger–aza-Wittig reaction is one such method that has been utilized in the synthesis of medium-sized lactams, including analogues of LY-411575. capes.gov.brcapes.gov.brresearchgate.netresearchmap.jpwikipedia.org This reaction allows for the efficient construction of cyclic systems, which is relevant to the dibenzo[b,d]azepin-6-one core structure. capes.gov.brresearchgate.netwikipedia.org

Stereochemical Properties and Structure-Activity Relationships

The stereochemical properties of LY-411575 and its isomers are critical for their biological activity, particularly their interaction with γ-secretase. arctomsci.comnih.govunizar.esresearchgate.netresearchgate.netscbt.com

Atropisomeric Characterization of the Dibenzo[b,d]azepin-6-one Nucleus

The dibenzo[b,d]azepin-6-one nucleus, a core component of LY-411575, exhibits atropisomerism. arctomsci.comnih.govnii.ac.jpunizar.es This arises from restricted rotation around the sp²-sp² bond between the two phenyl rings and the sp²-sp² axis of the aryl-NC(=O) amide bond. nih.govunizar.es These two axes can move in concert, leading to stable relative configurations and the existence of enantiomeric pairs. nih.gov The atropisomeric properties of dibenzo[b,d]azepin-6-one derivatives have been investigated, and the stereochemical stability of these atropisomers can be influenced by factors such as substituents. nih.govnii.ac.jp The axial chirality inherent in the dibenzazepinone core can contribute to the stereochemical stability of adjacent stereocenters through a chirality transfer mechanism. lookchem.com

Elucidation of Stereochemical Property-Biological Activity Relationships

The biological activity of LY-411575 is highly dependent on its specific stereochemistry. arctomsci.comnih.govresearchgate.netscbt.com LY-411575 has the (S,S,S) absolute configuration and is a potent γ-secretase inhibitor. nih.govnih.govnih.gov Studies have aimed to elucidate the relationship between stereochemical properties and biological activity within this class of compounds. nih.govresearchgate.netresearchgate.net

The absolute configuration of the enantiomeric amines used in the synthesis was determined by comparing the γ-secretase activity of the final LY-411575 isomers. nih.gov LY-411575 was readily isolated and its expected activity in γ-secretase assays supported its (S,S,S) configuration. nih.gov To confirm the configurations and evaluate the activity of the other three diastereomers, it was considered necessary to synthesize and isolate all four in enantiomerically pure form. nih.gov

The significant difference in biological activity between LY-411575 and its diastereoisomers underscores the importance of stereochemistry. For example, a diastereoisomer of LY-411575, referred to as LY-D, was found to be a very weak γ-secretase inhibitor compared to LY-411575. acs.org This highlights how subtle changes in stereochemistry can dramatically impact the interaction with the biological target, γ-secretase. researchgate.netscbt.com The stereochemistry influences how the molecule engages with the active site and potentially other flexible parts of the γ-secretase complex. researchgate.netscbt.com

Advanced Research Methodologies and Future Directions in Ly 411575 Isomer 2 Studies

Development of Refined In Vitro and Cellular Assay Systems

The accurate assessment of LY-411575's inhibitory effects on gamma-secretase activity necessitates the use of sensitive and reliable in vitro and cellular assay systems. Traditional methods often involve measuring the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP) or the cleavage of the Notch intracellular domain (NICD) from the Notch receptor in cell lines like HEK293, which are engineered to express relevant substrates selleckchem.comtargetmol.comselleckchem.comapexbt.com. These assays typically employ techniques such as Western blotting to detect protein fragments like NICD or electrochemiluminescence immunoassays and ELISA for quantifying Aβ peptides in conditioned media selleckchem.comtargetmol.comselleckchem.comapexbt.com.

Future directions in this area involve refining these systems to achieve higher throughput, greater sensitivity, and better mimicry of physiological conditions. This includes the development of advanced cell-based assays that can discriminate the activity of the four distinct gamma-secretase complexes, which are formed by different combinations of presenilin (PSEN1 or PSEN2) and APH1 (APH1A or APH1B) subunits nih.gov. A novel cellular assay has been established using mouse embryonic fibroblasts deficient in Psen and Aph1 genes, reconstituted with specific human PSEN and APH1 subunits, coupled with an APP-C99-GFP reporter to measure gamma-secretase activity nih.gov. This allows for the study of LY-411575's selectivity towards different gamma-secretase complexes.

Furthermore, the use of more complex cellular models, such as primary neurons and organoids (e.g., colonoids), is becoming increasingly important to study the effects of LY-411575 in a more physiologically relevant context researchgate.netresearchgate.net. These systems allow for the investigation of compound effects on differentiation, survival, and substrate processing in complex cellular environments, moving beyond simplified cell line models.

Application of Advanced Imaging and Reporter Technologies for Pathway Elucidation

Advanced imaging and reporter technologies are instrumental in visualizing and quantifying the cellular effects of LY-411575 and elucidating the downstream consequences of gamma-secretase inhibition. Reporter gene assays, such as those utilizing APP-C99-GFP, allow for the real-time or endpoint measurement of gamma-secretase activity based on the production of fluorescent protein fragments upon cleavage nih.gov. This provides a quantitative output that can be easily measured and analyzed.

Beyond reporter genes, advanced microscopy techniques can be applied to study the localization and interaction of gamma-secretase components and substrates in the presence of LY-411575. While not explicitly detailed in the provided snippets for LY-411575, techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) could be employed to study protein-protein interactions within the gamma-secretase complex or between the complex and its substrates, providing insights into how LY-411575 interferes with these interactions.

Quantitative imaging methods, such as those used to track the growth and morphology of colonoids treated with LY-411575, provide valuable phenotypic data that can be correlated with molecular changes researchgate.net. Techniques like flow cytometry, used for DNA/PI staining to assess apoptosis induced by LY-411575, offer quantitative analysis of cell populations based on specific markers selleckchem.com. Future research could leverage super-resolution microscopy to gain finer structural details of the gamma-secretase complex and its interaction with inhibitors.

Strategies for Identifying and Validating Novel Substrates of Gamma-Secretase Affected by LY-411575 Isomer 2

Gamma-secretase is known to cleave a diverse array of transmembrane proteins beyond its canonical substrates, APP and Notch medchemexpress.comharvard.edu. Identifying and validating these novel substrates is crucial for understanding the full spectrum of biological processes regulated by gamma-secretase and the potential broader impacts of LY-411575 inhibition. While specific high-throughput substrate identification methodologies like substrate trapping proteomics were not detailed in the search results, the ongoing discovery of new substrates like Vps10p sorting receptors highlights the active nature of this research area curtin.edu.au.

Strategies for identifying novel substrates often involve proteomic approaches comparing the membrane protein profiles in cells or tissues treated with LY-411575 versus controls. Accumulation of the uncleaved transmembrane stubs of potential substrates upon gamma-secretase inhibition can indicate a protein is a substrate. Subsequent validation typically involves demonstrating that the candidate substrate is indeed cleaved by gamma-secretase in a cell-free system or in reconstituted liposomes containing the purified enzyme complex. Furthermore, the cleavage of the validated substrate should be inhibited by LY-411575 in a dose-dependent manner researchgate.net. Techniques like Western blotting with antibodies specific to the N- or C-terminal fragments of the substrate are commonly used for validation selleckchem.comtargetmol.comselleckchem.comapexbt.comresearchgate.net. Future strategies may incorporate CRISPR-based genetic screens to identify proteins whose processing or function is altered upon gamma-secretase inhibition.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the comprehensive impact of LY-411575 requires integrating data from multiple biological layers. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how gamma-secretase inhibition affects cellular pathways and networks nih.govnih.govillumina.com.

In the context of LY-411575, multi-omics studies can help to:

Identify transcriptional changes that occur in response to altered gamma-secretase activity or Notch signaling inhibition.

Profile global protein abundance and post-translational modifications to understand the direct and indirect targets of LY-411575.

Analyze metabolic profiles to determine how gamma-secretase inhibition impacts cellular metabolism.

One study utilizing a multi-omics approach (transcriptomics, global proteomics, phosphoproteomics) investigated Spinocerebellar Ataxia Type 2 (SCA2) and the effect of gamma-secretase inhibition by LY-411575 on huntingtin cleavage researchgate.net. This demonstrates the applicability of multi-omics in combination with LY-411575 studies to gain deeper mechanistic insights into disease processes and the impact of gamma-secretase inhibition researchgate.net. Future research will likely involve more sophisticated integration methods and computational modeling to build comprehensive maps of the cellular pathways modulated by LY-411575.

Design and Evaluation of this compound Analogs for Specific Research Applications

The development of LY-411575 analogs is an active area of research aimed at creating probes or inhibitors with altered properties, such as improved selectivity for specific gamma-secretase complexes, better pharmacokinetic profiles for in vivo studies, or the ability to target specific research applications. The synthesis of LY-411575 involves complex chemical routes, and ongoing research focuses on improving the efficiency and yield of these processes, including the resolution and isolation of specific stereoisomers jlu.edu.cnnih.gov. The ability to synthesize and isolate specific diastereomers, such as the less active diastereoisomer LY-D, is important for control experiments and understanding structure-activity relationships nih.govresearchgate.net.

The design of analogs can involve modifying different parts of the LY-411575 structure to alter its binding affinity, selectivity, or cellular permeability. For example, studies have explored analogs with different backbones or heterocyclic moieties to investigate their inhibitory properties against gamma-secretase or other related enzymes like beta-secretase researchgate.net. The evaluation of these analogs typically involves the refined in vitro and cellular assays discussed in Section 6.1 to determine their potency and selectivity nih.gov. Analogs might also be designed as chemical probes with attached tags (e.g., biotin, fluorescent dyes) to facilitate the identification of gamma-secretase complex components or interacting proteins. Future efforts may leverage computational drug design techniques to rationally design analogs with desired properties mdpi.com.

Q & A

Basic: What is the primary mechanism of action of LY-411575 isomer 2 in γ-secretase inhibition, and how is this validated experimentally?

This compound is a potent γ-secretase inhibitor with IC50 values of 0.078 nM (membrane-based) and 0.082 nM (cell-based), primarily targeting substrates like amyloid precursor protein (APP) and Notch S3 cleavage . Methodologically, its inhibition efficacy is validated via:

  • In vitro assays : Measuring Aβ40/Aβ42 reduction in HEK293 cells overexpressing APP .
  • Notch cleavage inhibition : Quantifying suppression of Notch intracellular domain (NICD) release using Western blot or luciferase reporter assays .
  • Dose-response curves : Establishing ED50 values in transgenic mouse models (e.g., ED50 ≈ 0.6 mg/kg for cortical Aβ40 reduction in CRND8 mice) .

Advanced: How can researchers optimize the therapeutic window of this compound to minimize side effects like thymus atrophy in preclinical models?

Key strategies include:

  • Dose titration : Use low doses (e.g., 1 mg/kg orally) to achieve ~69% Aβ40 reduction without intestinal hyperplasia or coat color changes .
  • Therapeutic monitoring : Track thymus weight and intestinal histology during dosing. Higher doses (>3 mg/kg) induce reversible thymus atrophy, requiring a 2-week washout for recovery .
  • Route-specific adjustments : Compare oral vs. subcutaneous administration to assess pharmacokinetic variability and side-effect thresholds .

Basic: What in vitro assays are recommended to evaluate this compound’s efficacy and specificity?

  • Cell-based γ-secretase inhibition : Use APP-overexpressing HEK293 cells to quantify Aβ40/Aβ42 levels via ELISA .
  • Notch signaling assays : Monitor NICD production in Notch-dependent cell lines (e.g., T-cell leukemia models) using flow cytometry or Western blot .
  • Off-target profiling : Screen for cross-reactivity with related proteases (e.g., BACE1) using fluorogenic substrates .

Advanced: How should conflicting data on this compound’s impact on neuronal development be addressed across model organisms?

Discrepancies arise from species- and context-dependent Notch signaling roles:

  • Zebrafish embryos : At 0.5 μM, LY-411575 reduces inhibitory neuron intensity but increases motoneuron activity, suggesting dose-dependent neurodevelopmental modulation .
  • Murine models : In APP:PS1 mice, LY-411575 reduces plaque size but does not reverse existing neuritic abnormalities, highlighting limitations in late-stage intervention .

    Resolution : Cross-validate findings using 3D imaging (e.g., two-photon microscopy in zebrafish ) and longitudinal plaque analysis in transgenic mice .

Basic: What are standard protocols for administering this compound in murine studies?

  • Formulation : Prepare 10 mg/mL solutions in 50% polyethylene glycol, 30% propylene glycol, and 10% ethanol, diluted in 0.4% methylcellulose for oral dosing .
  • Dosing regimen : Administer 1–10 mg/kg/day orally or subcutaneously, with plasma/brain Aβ40/42 levels monitored at 4–24 h post-dose .
  • Washout periods : Allow ≥2 weeks post-treatment to resolve thymic and intestinal side effects .

Advanced: What integrative approaches are recommended to study this compound’s role in Notch signaling and downstream pathways?

  • Multi-omics profiling : Combine RNA-seq (for Notch target genes like Hes1) with phosphoproteomics to map signaling cascades .
  • Phenotypic screens : Assess oligodendrocyte progenitor cell (OPC) proliferation in zebrafish telencephalon lesions or astrocyte-mediated neurotoxicity in SMA-iPSC models .
  • Synergistic therapies : Co-administer with BCMA-targeting bispecific antibodies to enhance myeloma cell lysis while blocking BCMA shedding .

Basic: How does this compound affect amyloid-beta levels in transgenic mouse models, and what are critical experimental variables?

  • Dose-dependent reduction : 10 mg/kg orally reduces brain Aβ40 by >50% in CRND8 mice, with plasma Aβ40 suppression preceding brain effects .
  • Age-dependent efficacy : Young (preplaque) mice show higher sensitivity (ED50 ≈ 0.6 mg/kg) vs. aged mice, necessitating age-stratified study designs .
  • Biomarker validation : Use CSF Aβ40/42 as a surrogate for brain efficacy in longitudinal studies .

Advanced: How can researchers mitigate off-target effects of this compound in long-term neurodegenerative studies?

  • Dual-parameter monitoring : Track both therapeutic (Aβ reduction) and toxicological (thymus weight, intestinal histology) endpoints .
  • Pulsed dosing : Intermittent administration (e.g., 3 days on/4 days off) to limit intestinal hyperplasia .
  • Combinatorial targeting : Pair with anti-inflammatory agents (e.g., IL-1β inhibitors) to counteract astrocyte-mediated neurotoxicity .

Basic: What are key considerations for validating target engagement of this compound in experimental models?

  • Biochemical confirmation : Measure NICD suppression in Notch-dependent tissues (e.g., intestinal goblet cells) via immunohistochemistry .
  • Pharmacodynamic markers : Correlate plasma Aβ40/42 levels with brain Aβ reduction using LC-MS/MS .
  • Negative controls : Include γ-secretase modulators (e.g., GSM-1) to distinguish substrate-specific effects .

Advanced: What experimental designs are optimal for studying this compound in combination therapies, such as with BCMA-targeting agents?

  • Time-course assays : Pre-treat myeloma cells with 2 nM LY-411575 for 4 h to maximize membrane BCMA retention before adding bispecific antibodies .
  • Dose escalation : Test LY-411575 at 0.07–5 nM to balance BCMA stabilization and Notch-mediated T-cell toxicity .
  • Patient-derived models : Use ex vivo CD138+ cells from myeloma patients to validate sBCMA suppression (>20–50-fold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY-411575 isomer 2
Reactant of Route 2
LY-411575 isomer 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.